Cas no 2248403-15-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate)

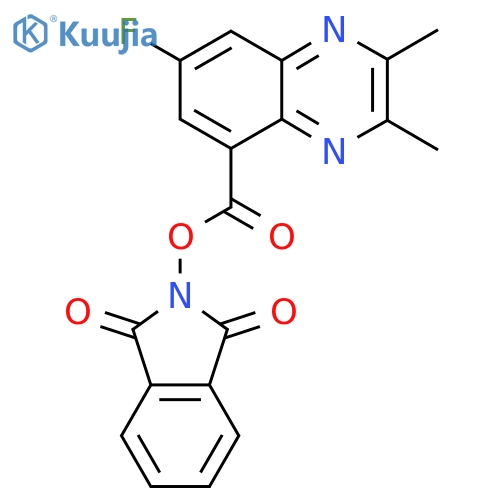

2248403-15-6 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248403-15-6

- EN300-6520867

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate

-

- インチ: 1S/C19H12FN3O4/c1-9-10(2)22-16-14(7-11(20)8-15(16)21-9)19(26)27-23-17(24)12-5-3-4-6-13(12)18(23)25/h3-8H,1-2H3

- InChIKey: PIMLCDWQOSABKO-UHFFFAOYSA-N

- ほほえんだ: FC1=CC2C(C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=C1)=NC(C)=C(C)N=2

計算された属性

- せいみつぶんしりょう: 365.08118403g/mol

- どういたいしつりょう: 365.08118403g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 89.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6520867-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 1.0g |

$528.0 | 2025-03-14 | |

| Enamine | EN300-6520867-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 2.5g |

$1034.0 | 2025-03-14 | |

| Enamine | EN300-6520867-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 10.0g |

$2269.0 | 2025-03-14 | |

| Enamine | EN300-6520867-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 0.1g |

$464.0 | 2025-03-14 | |

| Enamine | EN300-6520867-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 5.0g |

$1530.0 | 2025-03-14 | |

| Enamine | EN300-6520867-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 0.5g |

$507.0 | 2025-03-14 | |

| Enamine | EN300-6520867-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 0.25g |

$485.0 | 2025-03-14 | |

| Enamine | EN300-6520867-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate |

2248403-15-6 | 95.0% | 0.05g |

$443.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

2248403-15-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量